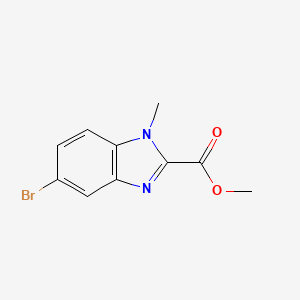

Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

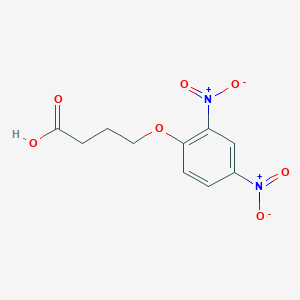

Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate is a chemical compound that is part of the benzimidazole family, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of a bromine atom and a carboxylate ester group in the molecule suggests that it could be a versatile intermediate for various chemical reactions and could potentially have interesting electronic and structural properties.

Synthesis Analysis

The synthesis of related benzimidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives involves the use of IR, 1H NMR, 13C NMR, Mass spectral data, and elemental analyses to establish the structures of the compounds . Similarly, the synthesis of imidazo[1,2-a]benzimidazole derivatives from quaternary salts of 2-aminobenzimidazole indicates a multi-step process that includes cyclization and further transformations . Although these papers do not directly describe the synthesis of Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate, they provide insight into the complexity and methods that could be employed in its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often studied using computational methods such as density functional theory (DFT). For example, the molecular structure of Methyl 2-amino 5-bromobenzoate was investigated using the B3LYP functional with a 6-311++G(d,p) basis set, which provided a complete description of molecular dynamics and vibrational modes . This approach could similarly be applied to analyze the molecular structure of Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate leads to the synthesis of isoxazole-fused heterocycles . The reactivity of the bromine atom in Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate could similarly be exploited in electrophilic substitution reactions to create new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be quite diverse. The vibrational study and analysis of molecular properties, such as the first-order molecular hyperpolarizability of Methyl 2-amino 5-bromobenzoate, provide insights into the non-linear optical (NLO) activity of the molecule . These properties are crucial for understanding the potential applications of these compounds in materials science and electronics. The polarizability and hyperpolarizability of Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate could also be of interest for similar applications.

科学的研究の応用

Anthelmintic Applications

Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate and its derivatives have been studied for their anthelmintic properties. For instance, methyl 5(6)-(4-methylpiperidin-1-yl) carbonylbenzimidazole-2-carbamate demonstrated effective anthelmintic activity against various helminth species, such as Ancylostoma ceylanicum, Nippostrongylus brasiliensis, Syphacia obvelata, Hymenolepis nana, H. diminuta, and Cysticercus fasciolaris in experimental animal models. Remarkably, this compound achieved 100% elimination of several helminth species at specific doses and was also effective against the developing larvae of A. ceylanicum. The compound exhibited a high tolerance level in experimental animals with an LD50 greater than 4500 mg/kg, indicating its low toxicity at effective doses (Gupta et al., 1990).

Platelet Inhibitory Activity

Some derivatives of methyl 5-bromo-1-methylbenzimidazole-2-carboxylate have been synthesized and tested for their anti-platelet and vasodilatory activities. Notably, certain compounds such as 5-methyl-4-(3-pyridyl)-2-(7-chloro-6-methoxy-2- methylbenzimidazol-5-yl)imidazole and its analogs showed potent activities in inhibiting platelet aggregation and exhibited vasodilatory effects. These compounds were found to inhibit enzymes involved in the platelet aggregation cascade, such as cyclooxygenase, phosphodiesterase (PDE), and thromboxane A2 synthetase. The inhibitory activity on PDE may account for the vasodilatory activity of these imidazoles, indicating their potential therapeutic applications in cardiovascular conditions (Tanaka et al., 1994).

Antitumor Activity

Methyl 2-benzimidazolecarbamate (carbendazim), a derivative of methyl 5-bromo-1-methylbenzimidazole-2-carboxylate, has been explored for its antitumor activity. This compound, also known as FB642, has demonstrated potent antitumor activity against various cancer cell lines, such as murine B16 melanoma and human HT-29 colon carcinoma. FB642 showed high activity against murine tumor models and human tumor xenografts at different doses and schedules, indicating its potential as an anticancer agent. The compound induced partial and complete tumor shrinkage in certain tumor models, and its oral absorption was studied in rats to understand its pharmacokinetics better. The in vivo toxicity of FB642 appeared to be dose-dependent, suggesting the need for careful dose optimization in therapeutic settings (Hao et al., 2002).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 5-bromo-1-methylbenzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-8-4-3-6(11)5-7(8)12-9(13)10(14)15-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJBUMFRDPCVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)N=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-1-methylbenzimidazole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)

![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)

![Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2504169.png)

![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2504179.png)

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504180.png)

![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)

![Ethyl 2-[2-({[(furan-2-yl)formamido]methanethioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2504185.png)